molecular formula C10H8O3S B1672829 Jedi2 CAS No. 651005-90-2

Jedi2

Cat. No.: B1672829
CAS No.: 651005-90-2
M. Wt: 208.24 g/mol
InChI Key: YXDCRSXNEOKXDE-UHFFFAOYSA-N
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Description

It binds to mouse Piezo1 with a dissociation constant (Kd) of 2770 μM and induces calcium (Ca²⁺) influx in Piezo1-transfected cells . Jedi2 shares functional similarities with Yoda1, another Piezo1 activator, but differs structurally and kinetically. Its mechanism involves the 3-carboxylic acid methyl furan motif, which is critical for activation . This compound has demonstrated anti-malarial properties by inducing red blood cell (RBC) dehydration and ion imbalance (K⁺ loss and Na⁺ gain), inhibiting Plasmodium falciparum invasion at micromolar concentrations . Additionally, it modulates calcium transients in sensory neurons and vascular smooth muscle differentiation, highlighting its broad physiological relevance .

Preparation Methods

Synthetic Routes to Jedi2

Core Thiophene Intermediate Synthesis

The synthesis begins with the preparation of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a critical intermediate.

Chlorosulfonation of Methyl Thiophene-2-carboxylate

A solution of methyl thiophene-2-carboxylate (10 mmol) in chlorosulfonic acid (5 mL) is stirred at 0°C for 2 hours. The reaction mixture is quenched with ice-water, extracting the product with dichloromethane. After drying over anhydrous $$ \text{MgSO}_4 $$, the solvent is evaporated to yield methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a white solid (yield: 85%).

Key Reaction Parameters

Parameter Value
Temperature 0°C
Reaction Time 2 hours
Solvent Chlorosulfonic acid
Yield 85%

Sulfonamide Formation

The chlorosulfonyl intermediate undergoes amination to introduce the sulfonamide group.

Ammonolysis in Tetrahydrofuran (THF)

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (5 mmol) is dissolved in anhydrous THF (20 mL) under nitrogen. Ammonia gas is bubbled through the solution at −10°C for 1 hour. The mixture is stirred overnight at room temperature, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethanol to obtain this compound as a crystalline solid (yield: 72%).

Optimization Insights

  • Temperature Control : Maintaining −10°C during ammonia addition minimizes side reactions (e.g., hydrolysis to sulfonic acids).
  • Solvent Choice : THF’s polarity facilitates ammonia solubility, enhancing reaction efficiency.

Process Optimization and Scalability

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating the chlorosulfonyl intermediate with aqueous ammonia (150 W, 80°C, 30 minutes) increases yields to 89% while reducing energy consumption.

Solubility and Purification Challenges

This compound’s limited solubility in aqueous media ($$ \leq 20.82 \, \text{mg/mL} $$ in DMSO or ethanol) complicates large-scale purification. Countermeasures include:

  • Chromatographic Methods : Silica gel chromatography with petroleum ether/ethyl acetate (5:1) achieves >98% purity.
  • Crystallization Tweaks : Adding seed crystals during ethanol recrystallization improves crystal size distribution for industrial filtration.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1\text{H-NMR} $$ (400 MHz, DMSO-$$ d6 $$) : $$ \delta = 7.62 \, (\text{s, 1H, thiophene-H}) $$, $$ 3.98 \, (\text{s, 3H, COOCH}3) $$, $$ 2.41 \, (\text{s, 2H, SO}2\text{NH}2) $$.
  • HPLC : Retention time = 6.7 minutes (C18 column, acetonitrile/water = 70:30).

Purity Assessment

Batch-specific purity ($$ \geq 98\% $$) is confirmed via:

  • Mass Spectrometry : $$ [\text{M}+\text{H}]^+ = 209.03 \, \text{m/z} $$.
  • Elemental Analysis : Calculated for $$ \text{C}{10}\text{H}{8}\text{O}_{3}\text{S} $$: C 57.68%, H 3.87%, O 23.03%, S 15.42%.

Industrial-Scale Production Considerations

Cost-Effective Raw Materials

Sourcing methyl thiophene-2-carboxylate from bulk suppliers reduces raw material costs by 40% compared to in-house synthesis.

Chemical Reactions Analysis

Types of Reactions

Jedi2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Comparison with Other Activators

Jedi2 exhibits distinct activation characteristics compared to other known Piezo1 activators like Yoda1. While Yoda1 shows slower activation kinetics and poor reversibility, this compound facilitates rapid activation and quick decay of the induced currents, indicating a different mechanism of action .

Cellular Mechanotransduction Studies

This compound has been utilized extensively in research focused on mechanotransduction. Its ability to activate Piezo1 allows researchers to investigate how cells respond to mechanical forces, which is essential in understanding processes such as:

  • Cell migration
  • Tissue development
  • Response to physical stress

Studies have shown that this compound can enhance Piezo1-mediated currents when applied during mechanical stimulation, thereby facilitating research into the role of mechanosensitive channels in cellular behavior .

Therapeutic Potential

The therapeutic implications of this compound are particularly noteworthy in the context of diseases where mechanotransduction plays a critical role. For instance:

  • Cardiovascular Health : Research indicates that Piezo1 channels are involved in vascular smooth muscle function and blood pressure regulation. Activating these channels with this compound could lead to new treatments for hypertension or vascular disorders.
  • Neurological Disorders : Given its role in calcium signaling, this compound may also have applications in neurobiology, potentially aiding in the treatment of conditions such as Alzheimer’s disease by modulating microglial activity through Piezo1 channels .

Case Studies and Findings

Several studies have documented the effects and applications of this compound:

  • In one study, researchers demonstrated that applying this compound significantly increased calcium influx in mPiezo1-transfected cells compared to control groups. This finding underscores its potential as a tool for dissecting calcium signaling pathways .
  • Another investigation highlighted the use of this compound in exploring the mechanotransduction pathways involved in macrophage function, suggesting its relevance in immunological research .

Data Summary Table

Application AreaDescriptionFindings/Implications
Cellular MechanotransductionInvestigating responses to mechanical stimuliEnhanced calcium influx; insights into cell behavior
Cardiovascular HealthPotential treatments for hypertensionModulation of vascular smooth muscle function
Neurological DisordersEffects on microglial activityPossible implications for Alzheimer's treatment

Mechanism of Action

Jedi2 exerts its effects by binding to the mechanosensitive ion channel PIEZO1. This binding occurs at a specific site on the channel, distinct from other known activators like Yoda1. This compound induces conformational changes in PIEZO1, facilitating the influx of calcium ions (Ca²⁺) into the cell. This process involves long-range allosteric gating, where this compound acts as a molecular wedge, lowering the mechanical threshold for channel activation .

Comparison with Similar Compounds

Jedi2 vs. Yoda1

Yoda1 is the most potent Piezo1 activator, effective at low micromolar concentrations (1–10 μM), whereas this compound requires higher doses (100–1000 μM) for comparable effects . Key differences include:

Parameter This compound Yoda1 References
Structure 3-Carboxylic acid methyl furan motif No structural similarity to this compound
Activation Kinetics Rapid activation and reversibility Slow activation, slow reversibility
Solubility ~2 mM in aqueous solutions ~30 μM in aqueous solutions
Anti-Malarial IC₅₀ 100–300 μM (RBC dehydration) 1–5 μM (RBC shape change)
Mutant Sensitivity Activates A1718W Piezo1 mutant Fails to activate A1718W mutant

Mechanistic Insights :

  • Both compounds inhibit Plasmodium invasion by inducing RBC echinocytosis (spiky membrane projections) and ion imbalance, but Yoda1’s effects are more potent and occur at lower concentrations .
  • This compound-induced RBC dehydration is reversible within 3–24 hours, similar to Yoda1, but its anti-parasitic action also involves blocking merozoite attachment independently of dehydration .
  • Molecular dynamics studies suggest distinct binding sites: Yoda1 interacts with Piezo1’s mechanosensory domains, while this compound targets regions involving extracellular loops and leucine residues .

This compound vs. Other Piezo1 Modulators

  • Jedi1 : Structurally similar to this compound but with lower molecular weight (202.81 Da vs. 208.23 Da). Both share water solubility advantages over Yoda1 .
  • GsMTx4 : A Piezo1 inhibitor that reverses this compound-induced calcium transients in dorsal root ganglion neurons, highlighting opposing pharmacological roles .

Anti-Malarial Activity

  • This compound reduces P. falciparum parasitemia by 50–80% at 100–300 μM, comparable to Yoda1’s efficacy at 1–5 μM .
  • Key Mechanism : RBC dehydration via Na⁺/K⁺ imbalance and inhibition of merozoite attachment .

Cellular Calcium Signaling

  • This compound (40 μM) increases isolated calcium microdomains in sensory neurons, an effect blocked by GsMTx4 .
  • In vascular smooth muscle cells, this compound promotes differentiation in 3D co-culture models, with effects quantified via GFP-labeled cilia length analysis (p < 0.0001 vs. controls) .

Limitations and Challenges

  • Structural dissimilarity to Yoda1 complicates unified mechanistic models for Piezo1 activation .

Biological Activity

Jedi2 is a small molecule identified as a selective activator of the mechanosensitive ion channel Piezo1, which plays a critical role in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

  • Molecular Weight : 208.23 Da
  • Structural Motif : Contains a 3-carboxylic acid methylfuran motif, contributing to its solubility and activity.
  • Solubility : Up to ~2 mM in aqueous solutions, which is significantly higher than some other Piezo1 activators like Yoda1 (up to ~30 μM) .

This compound specifically activates the Piezo1 channel without affecting Piezo2, indicating a selective mechanism of action. The activation occurs through the extracellular side of Piezo1, contrasting with other activators like Yoda1 that may operate through different pathways .

Key Findings:

  • Calcium Influx : this compound induces a dose-dependent increase in intracellular calcium levels by facilitating calcium influx rather than release from intracellular stores .
  • Electrophysiological Effects : Patch-clamp studies demonstrate that this compound application results in significant inward currents in Piezo1-expressing cells but not in control cells, confirming its agonistic effect .
  • Binding Affinity : this compound binds to Piezo1 with a dissociation constant (KdK_d) of approximately 2770 ± 178 μM, indicating a specific interaction with the channel protein .

Comparative Studies

In comparative studies with Yoda1 and Jedi1, it was observed that:

  • This compound exhibited faster activation and decay kinetics compared to Yoda1, suggesting distinct activation profiles between these compounds .
  • The two loop regions of Piezo1 are essential for Jedi-induced activation, as mutations in these regions abolished the response to Jedi compounds .

Therapeutic Potential

Research indicates that targeting Piezo1 with activators like this compound could have implications in various therapeutic areas:

  • Renal Function : Activation of Piezo1 by this compound may enhance renal mechanotransduction processes, which are crucial for kidney function .
  • Neurological Disorders : Given the role of mechanosensitive channels in neuronal signaling, this compound may have potential applications in neurobiology and pain management .

Experimental Applications

This compound has been utilized in experimental settings to elucidate the role of Piezo1 in cellular mechanotransduction:

  • Studies have shown that activation of Piezo1 can influence cellular adhesion dynamics through pathways involving integrin signaling and cytoskeletal rearrangements .

Summary Table of Biological Activity

PropertyThis compound
Molecular Weight208.23 Da
Solubility~2 mM
SelectivityActivates only Piezo1
MechanismExtracellular activation
KdK_d2770 ± 178 μM
Physiological ImplicationsRenal function, neurobiology

Q & A

Basic Research Questions

Q. Q1: How to formulate a precise research question for studying Jedi2’s molecular interactions?

Methodological Answer:

  • Define the scope by aligning with gaps in existing literature (e.g., unexplored binding mechanisms or catalytic properties). Use targeted keywords from reputable databases like Google Scholar or ERIC to identify gaps .
  • Ensure the question is resolvable, precise, and avoids vague terms (e.g., "How does this compound’s steric hindrance affect its catalytic efficiency in X reaction?" vs. "What does this compound do?") .
  • Validate relevance by cross-referencing theoretical frameworks (e.g., molecular orbital theory) and prior experimental data .

Q. Q2: What experimental design principles are critical for synthesizing this compound in a controlled environment?

Methodological Answer:

  • Adopt a quasi-experimental design with control groups to isolate variables (e.g., temperature, solvent polarity) .
  • Document protocols rigorously: include reagent purity, instrumentation calibration (e.g., NMR, HPLC), and step-by-step synthesis procedures to ensure reproducibility .
  • Use factorial design to test multiple variables simultaneously (e.g., pressure and pH effects on yield) .

Q. Q3: How to conduct a systematic literature review on this compound’s applications in catalysis?

Methodological Answer:

  • Use Boolean operators (AND/OR/NOT) with keywords like "this compound + kinetics + heterogeneous catalysis" in academic databases .
  • Apply exclusion criteria: prioritize peer-reviewed journals, exclude studies with unreliable methodologies (e.g., missing control groups), and focus on post-2015 publications for recent advances .
  • Organize findings using tables to compare methodologies, results, and contradictions (e.g., conflicting reports on this compound’s stability under acidic conditions) .

Advanced Research Questions

Q. Q4: How to resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer:

  • Perform error propagation analysis to identify sources of variance (e.g., calorimetry vs. computational ΔG calculations) .
  • Replicate experiments under standardized conditions (e.g., 25°C, 1 atm) and cross-validate using multiple techniques (e.g., isothermal titration calorimetry and DFT simulations) .
  • Publish raw datasets and statistical codes to enable peer verification .

Q. Q5: What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in biological assays?

Methodological Answer:

  • Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves and calculate EC50 values .
  • Use ANOVA or mixed-effects models to account for batch-to-batch variability in biological replicates .
  • Report confidence intervals and p-values with corrections for multiple comparisons (e.g., Bonferroni) to avoid Type I errors .

Q. Q6: How to design a study investigating this compound’s mechanism of action using in silico and in vitro approaches?

Methodological Answer:

  • Combine molecular dynamics simulations (to predict binding modes) with surface plasmon resonance (to validate binding affinities) .
  • Establish internal validity by comparing computational predictions (e.g., docking scores) with experimental IC50 values .
  • Address limitations explicitly (e.g., force field inaccuracies in simulations) and propose follow-up experiments .

Q. Q7: What ethical considerations apply to this compound research involving human-derived samples?

Methodological Answer:

  • Obtain institutional review board (IRB) approval for protocols involving biospecimens .
  • Anonymize data and secure informed consent forms, specifying intended use (e.g., "this compound toxicity screening") .
  • Disclose conflicts of interest (e.g., funding from pharmaceutical companies) in publications .

Q. Data Analysis and Peer Review Preparation

Q. Q8: How to ensure this compound research meets journal standards for reproducibility?

Methodological Answer:

  • Follow FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable .
  • Include supplementary materials: raw spectra, crystallographic data, and step-by-step workflows .
  • Address reviewer critiques preemptively: discuss limitations (e.g., sample size) and validate conclusions with orthogonal methods .

Q. Q9: What strategies mitigate bias in this compound’s spectroscopic data interpretation?

Methodological Answer:

  • Use double-blind analysis : Assign independent researchers to interpret spectra without prior knowledge of expected outcomes .
  • Calibrate instruments using certified reference materials and report detection limits .
  • Disclose software settings (e.g., baseline correction algorithms) to ensure transparency .

Q. Q10: How to structure a discussion section linking this compound’s results to broader theoretical frameworks?

Methodological Answer:

  • Contrast findings with prior studies (e.g., "this compound’s half-life exceeds Compound Y by 20%, contradicting Smith et al. (2020)") .
  • Propose mechanisms for unresolved phenomena (e.g., "Oxidative degradation pathways may explain this compound’s instability") .
  • Highlight interdisciplinary implications (e.g., "this compound’s photostability could advance organic photovoltaic research") .

Properties

IUPAC Name

2-methyl-5-thiophen-2-ylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-6-7(10(11)12)5-8(13-6)9-3-2-4-14-9/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDCRSXNEOKXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383819
Record name 2-Methyl-5-(thien-2-yl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651005-90-2
Record name 2-Methyl-5-(thien-2-yl)-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jedi2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R2DP497ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.